N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{1-[(2-Chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrazole ring, a benzodioxole moiety, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the pyrazole intermediate.
Formation of the Benzodioxole Moiety: The benzodioxole ring is formed through a cyclization reaction involving a catechol derivative and a suitable dihalide.
Coupling of the Pyrazole and Benzodioxole Units: The final step involves coupling the pyrazole and benzodioxole units through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways, making it a candidate for drug discovery and development.
Medicine
In medicine, N-{1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases, depending on its biological activity.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
- 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
- Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate [3][3]
Uniqueness
N-{1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the pyrazole and benzodioxole rings, along with the chlorofluorophenyl and carboxamide groups, provides a distinct chemical profile that sets it apart from similar compounds. This uniqueness may translate to specific biological activities and applications that are not observed with other related compounds.
Properties
Molecular Formula |
C20H17ClFN3O3 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O3/c1-11-19(23-20(26)13-6-7-17-18(8-13)28-10-27-17)12(2)25(24-11)9-14-15(21)4-3-5-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
InChI Key |
KTQWWMAHNBOVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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